6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one
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Overview
Description
6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
The synthesis of 6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one involves multiple steps, typically starting with the construction of the bicyclo[3.3.1]nonane core. Various synthetic routes have been explored, including multicomponent reactions and double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . Industrial production methods often involve the use of organometallic reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents, ion receptors, and molecular tweezers . Additionally, it has applications in asymmetric catalysis and the development of metallocycles .
Mechanism of Action
The mechanism of action of 6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cancer cell growth and modulation of ion transport .
Comparison with Similar Compounds
6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one is unique due to its spirocyclic structure and the presence of dithiolan rings. Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as clusianone, garsubellin A, and hyperforin . These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and biological activities.
Properties
CAS No. |
27581-54-0 |
---|---|
Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
spiro[1,3-dithiolane-2,6'-bicyclo[3.3.1]nonane]-2'-one |
InChI |
InChI=1S/C11H16OS2/c12-10-2-1-9-7-8(10)3-4-11(9)13-5-6-14-11/h8-9H,1-7H2 |
InChI Key |
RLLOKHKMDARIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CCC3(C1C2)SCCS3 |
Origin of Product |
United States |
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